Sarpagine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antihypertensive Properties

Sarpagine's most studied application is its ability to lower blood pressure. It acts by depleting the body's stores of norepinephrine, a neurotransmitter that constricts blood vessels and raises blood pressure []. Early research in the 1940s and 50s demonstrated its effectiveness in treating hypertension, leading to its use as a major antihypertensive drug [].

However, due to its severe side effects, including depression, lethargy, and electrolyte imbalances, sarpagine has largely been replaced by safer and more targeted medications for blood pressure control [].

Research on Other Potential Benefits

While not as extensively studied as its antihypertensive properties, sarpagine has shown promise in other areas of scientific research:

- Anticancer properties: Some studies suggest sarpagine may have anti-proliferative effects on certain cancer cell lines []. However, further research is needed to determine its efficacy and safety in cancer treatment.

- Antidepressant effects: Early studies explored sarpagine for its potential antidepressant effects due to its ability to increase levels of serotonin, another neurotransmitter. However, its side effects limited its use for this purpose [].

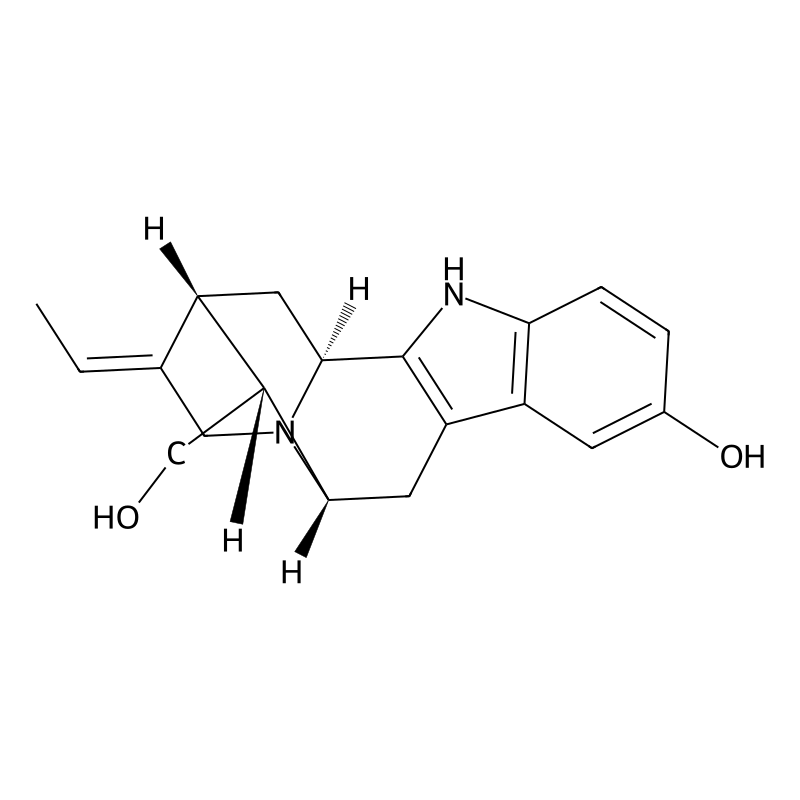

Sarpagine is a complex indole alkaloid characterized by a polycyclic structure that includes an azabicyclo[3.3.1]-nonane core. This compound is part of a larger family of alkaloids known for their diverse biological activities and structural similarities, particularly with other members such as ajmaline and macroline alkaloids. Sarpagine is predominantly found in various plant species within the Apocynaceae family, which includes genera such as Rauvolfia and Alstonia .

- Pictet-Spengler Reaction: This reaction is crucial for synthesizing many indole alkaloids, including sarpagine, allowing for the formation of the tetracyclic framework .

- Heck Reaction: Utilized to construct the sarpagine ring system through coupling reactions involving α,β-unsaturated aldehydes .

- Intramolecular Palladium-Catalyzed Reactions: These reactions facilitate the introduction of functional groups necessary for the structural complexity of sarpagine .

Sarpagine exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Cardiovascular Effects: It has been noted for its potential antiarrhythmic properties, similar to ajmaline, which is used clinically to treat certain heart conditions .

- Antimicrobial Properties: Research indicates that sarpagine and its derivatives possess significant antimicrobial activity against various pathogens .

- Neuroprotective Effects: Some studies suggest that sarpagine may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

The synthesis of sarpagine has been approached through various methods:

- Asymmetric Synthesis: The use of asymmetric Pictet-Spengler reactions has been emphasized for producing enantiomerically enriched forms of sarpagine .

- Divergent Synthesis: Recent advancements have introduced divergent synthetic pathways that allow for the efficient production of sarpagine-related alkaloids from common precursors .

- Total Synthesis: Researchers have reported total synthesis strategies that integrate multiple reaction types to construct the complex structure of sarpagine .

Sarpagine's unique properties lend it to several applications:

- Pharmaceutical Development: Its antiarrhythmic and antimicrobial properties make it a candidate for drug development in cardiovascular and infectious diseases.

- Research Tool: As a model compound in studies of indole alkaloids, sarpagine aids in understanding biosynthetic pathways and the development of synthetic methodologies .

Studies on sarpagine interactions primarily focus on its binding affinity and efficacy against specific biological targets:

- Cardiac Ion Channels: Research has shown that sarpagine interacts with cardiac ion channels, influencing heart rhythm and contractility .

- Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes involved in various metabolic pathways, contributing to its medicinal properties .

Sarpagine shares structural and functional similarities with several other indole alkaloids. Here are some notable compounds for comparison:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ajmaline | Similar polycyclic structure | Antiarrhythmic | Clinically used for arrhythmias |

| Macroline | Related biosynthetic origin | Antimicrobial | Found in various Apocynaceae species |

| Vincristine | Complex structure with similar core | Anticancer | Widely used in chemotherapy |

| Reserpine | Indole structure with additional rings | Antihypertensive | Historical significance in hypertension treatment |

Sarpagine's uniqueness lies in its specific structural configuration and the breadth of biological activities it exhibits compared to these similar compounds. Its intricate synthesis methods also highlight its complexity relative to other alkaloids within this group.

Monoterpenoid Indole Alkaloid Biosynthesis Origins

Monoterpenoid indole alkaloids represent one of the most structurally diverse and biologically significant classes of natural products, encompassing over 3,000 distinct compounds [1]. These alkaloids are primarily found in plant families Apocynaceae, Loganiaceae, and Rubiaceae, where they serve essential roles in plant defense mechanisms against herbivores and pathogenic microorganisms [1] [2]. The biosynthetic foundation of all monoterpenoid indole alkaloids rests upon a unified pathway that begins with the condensation of two fundamental precursor molecules: tryptamine, derived from the amino acid tryptophan, and secologanin, a secoiridoid glucoside originating from the mevalonate pathway [3] [4].

The biosynthetic machinery for monoterpenoid indole alkaloid production involves a complex network of enzymatic transformations that channel simple metabolic precursors into an extraordinary array of structurally complex alkaloids. This process begins with the formation of the universal precursor strictosidine through a stereospecific Pictet-Spengler reaction catalyzed by strictosidine synthase [3] [5]. The subsequent deglycosylation of strictosidine by strictosidine β-D-glucosidase initiates a cascade of spontaneous and enzymatic reactions that generate multiple reactive intermediates, each serving as branch points for different alkaloid classes [1] [2].

Strictosidine as Central Biosynthetic Precursor

Strictosidine occupies a position of paramount importance in monoterpenoid indole alkaloid biosynthesis, functioning as the universal starting point for the biosynthesis of virtually all members of this alkaloid family [3] [6] [5]. The formation of strictosidine represents the first committed step in alkaloid biosynthesis, catalyzed by the enzyme strictosidine synthase through a highly stereospecific condensation reaction between tryptamine and secologanin [3] [5] [7].

Strictosidine synthase, classified under enzyme commission number EC 4.3.3.2, catalyzes the formal Pictet-Spengler reaction that condenses these two precursor molecules to yield exclusively the 3α-(S)-stereoisomer of strictosidine [3] [5]. The enzyme belongs to the family of lyases and exhibits a unique six-bladed β-propeller fold architecture, representing the first example of this structural motif in the plant kingdom [5]. The active site of strictosidine synthase contains key catalytic residues, including glutamic acid 309, which forms hydrogen bonds with the primary amine group of tryptamine and facilitates the deprotonation necessary for the cyclization reaction [3] [5].

The stereochemical outcome of this reaction is critical for subsequent biosynthetic transformations, as the absolute configuration at carbon-3 of strictosidine determines the stereochemical course of all downstream alkaloid products [5] [7]. The enzyme demonstrates remarkable substrate specificity for both tryptamine and secologanin, although recent studies have revealed that modified tryptamine analogs can be accepted as substrates, enabling the biosynthesis of modified strictosidine derivatives for alkaloid library generation [4] [5].

Following its formation, strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase, an enzyme that has been purified and characterized from multiple plant species including Catharanthus roseus and Rauvolfia serpentina [2] [8]. This deglycosylation reaction removes the glucose moiety from strictosidine, generating a highly reactive aglycone intermediate that exists in multiple tautomeric forms, including 4,21-dehydrogeissoschizine [2] [9]. These unstable intermediates represent the divergence points from which the various alkaloid biosynthetic pathways emanate [1] [2].

Key Branching Points to Sarpagine, Ajmaline, and Macroline Alkaloids

The deglycosylated strictosidine aglycone undergoes a series of reductions and rearrangements that lead to the formation of 19E-geissoschizine, a central intermediate that serves as the substrate for multiple cytochrome P450 enzymes responsible for creating the diverse alkaloid scaffolds [10] [11] [9]. The enzyme geissoschizine synthase, a medium-chain alcohol dehydrogenase, catalyzes the stereospecific reduction of strictosidine aglycone derivatives to form 19E-geissoschizine [9] [8].

The critical branching point for sarpagan-type alkaloids occurs when 19E-geissoschizine encounters the sarpagan bridge enzyme, a cytochrome P450 monooxygenase that catalyzes the formation of the characteristic C5-C16 bond known as the sarpagan bridge [10] [12] [13]. This enzymatic cyclization reaction represents one of the most significant transformations in monoterpenoid indole alkaloid biosynthesis, as it creates the rigid polycyclic framework that defines the sarpagan alkaloid family [2] [10].

The sarpagan bridge enzyme demonstrates remarkable substrate-controlled selectivity, capable of both cyclization and aromatization reactions depending on the specific substrate encountered [10] [14]. When acting upon 19E-geissoschizine, the enzyme catalyzes the formation of polyneuridine aldehyde through an oxidative cyclization mechanism that creates the C5-C16 bond [10] [13]. This reaction proceeds through the initial formation of an iminium intermediate, followed by intramolecular cyclization via a Mannich-type reaction [11] [13].

The relationship between sarpagan, ajmalan, and macroline alkaloid biosynthesis is intimately connected through shared intermediates and enzymatic transformations. Ajmaline-type alkaloids arise from the same sarpagan bridge enzyme-catalyzed reaction that produces polyneuridine aldehyde, but undergo additional enzymatic modifications including esterase-mediated decarboxylation by polyneuridine aldehyde esterase and subsequent acetylation by vinorine synthase [2] [8] [15]. These transformations ultimately lead to the formation of ajmaline and related alkaloids through a series of stereospecific reductions and N-methylation reactions [8].

Macroline-type alkaloids represent a structurally related group that shares biosynthetic origins with sarpagan alkaloids but undergoes different cyclization patterns [2]. The formation of macroline alkaloids involves alternative substrate recognition by sarpagan bridge enzyme variants, leading to the production of akuammidine aldehyde rather than polyneuridine aldehyde [16]. This substrate-controlled divergence demonstrates the remarkable versatility of the sarpagan bridge enzyme system in generating structural diversity from common precursors [16] [14].

Sarpagan Bridge Enzyme (SBE) Catalyzed Cyclization

The sarpagan bridge enzyme represents one of the most significant catalytic systems in monoterpenoid indole alkaloid biosynthesis, responsible for the formation of the characteristic C5-C16 bond that defines the sarpagan alkaloid scaffold [17] [10] [13]. This cytochrome P450 monooxygenase, classified under enzyme commission number EC 1.14.19.81, catalyzes the oxidative cyclization of 19E-geissoschizine to form polyneuridine aldehyde, thereby providing the entry point into sarpagan, ajmalan, and alstophyllan alkaloid classes [10] [13].

Cytochrome P450-Mediated C5-C16 Bond Formation

The sarpagan bridge enzyme belongs to the cytochrome P450 CYP71 subfamily and functions as a heme-thiolate protein that utilizes molecular oxygen and NADPH-dependent electron transfer for its catalytic activity [10] [12] [13]. The enzyme catalyzes the following reaction: 19E-geissoschizine + oxidized NADPH-hemoprotein reductase + O₂ → polyneuridine aldehyde + reduced NADPH-hemoprotein reductase + 2H₂O [13].

The mechanistic details of C5-C16 bond formation involve a complex series of oxidative transformations that begin with the activation of molecular oxygen at the heme center of the cytochrome P450 enzyme [10] [12]. The reaction proceeds through the initial oxidation of the C5-N4 bond to generate an iminium species, which serves as the electrophilic center for the subsequent cyclization reaction [11]. This iminium intermediate undergoes intramolecular nucleophilic attack by the C16 carbon, resulting in the formation of the characteristic sarpagan bridge [11] [13].

The formation of polyneuridine aldehyde represents a reversible process, as demonstrated by the observation that the initially formed product can undergo a retro-Mannich reaction to revert to the oxidized iminium intermediate [11]. This reversibility is significant because it allows for the interconversion between cyclized and non-cyclized forms, potentially influencing the overall product distribution and enabling alternative reaction pathways [11].

Inhibition studies conducted with Rauvolfia serpentina cell cultures have confirmed the dependence of sarpagan bridge formation on NADPH and oxygen, consistent with the cytochrome P450-mediated mechanism [12] [18]. The reaction requires microsomal protein preparations, indicating that the enzyme is membrane-bound and requires appropriate cellular environments for optimal activity [12] [18].

Substrate-Controlled Cyclization vs. Aromatization Modes

One of the most remarkable features of sarpagan bridge enzyme function is its ability to catalyze both cyclization and aromatization reactions in a substrate-controlled manner [10] [14]. This dual functionality has been demonstrated through the characterization of homologous enzymes from multiple plant species, including Rauvolfia serpentina, Gelsemium sempervirens, and Catharanthus roseus [10] [14].

When sarpagan bridge enzyme encounters its natural substrate 19E-geissoschizine, it preferentially catalyzes cyclization to form polyneuridine aldehyde through the C5-C16 bond formation mechanism described above [10] [14]. However, when presented with alternative substrates or under specific reaction conditions, the same enzyme can catalyze aromatization reactions that lead to the formation of β-carboline alkaloids [10] [14].

The aromatization mode occurs through a second oxidation of the initial iminium intermediate formed during the cyclization process [11]. This additional oxidation step results in the formation of tetradehydrogeissoschizine, which contains a highly stable aromatic β-carboline moiety [11]. Unlike the cyclization reaction, the aromatization process appears to be irreversible due to the thermodynamic stability of the aromatic system [11].

The substrate-controlled nature of this enzymatic promiscuity is exemplified by the observation that polyneuridine aldehyde, the initial cyclization product, can be gradually converted to tetradehydrogeissoschizine over time when incubated with sarpagan bridge enzyme [11]. This conversion suggests that the enzyme can access both reaction pathways from common intermediates, with the specific pathway taken being determined by substrate structure, reaction conditions, and kinetic factors [11] [14].

The discovery of substrate-controlled cyclization and aromatization modes has significant implications for understanding alkaloid biosynthetic diversity. It demonstrates how a single enzymatic system can generate multiple product classes through the modulation of reaction conditions and substrate availability [14]. This mechanistic flexibility may explain the co-occurrence of structurally diverse alkaloids in plants and provides insights into the evolutionary development of alkaloid biosynthetic pathways [14].

Post-Cyclization Modifications

Following the formation of polyneuridine aldehyde through sarpagan bridge enzyme-catalyzed cyclization, the biosynthetic pathway to sarpagine involves several critical post-cyclization modifications that transform the unstable aldehyde intermediate into the final alkaloid product [2] [19] [15]. These modifications include hydrolytic decarboxylation, stereospecific reduction, and hydroxylation reactions that are catalyzed by specific enzymes in the sarpagine biosynthetic pathway [2] [19] [20].

Oxidative Rearrangements at C-10 and C-17 Positions

The structural maturation of sarpagine involves critical oxidative modifications at the C-10 and C-17 positions that are essential for the formation of the final alkaloid structure [21] [2] [20]. These oxidative rearrangements represent some of the final steps in sarpagine biosynthesis and are catalyzed by specific cytochrome P450 monooxygenases and other oxidative enzymes [2] [20].

The initial post-cyclization modification involves the action of polyneuridine aldehyde esterase, an α/β-fold hydrolase that catalyzes the hydrolytic decarboxylation of polyneuridine aldehyde [2] [15]. This enzyme, classified under EC 3.1.1.78, catalyzes the following reaction: polyneuridine aldehyde + H₂O ↔ 16-epi-vellosimine + CO₂ + methanol [15]. The reaction proceeds through the hydrolysis of the methyl ester group in polyneuridine aldehyde to form a β-aldehydoacid intermediate, which spontaneously undergoes decarboxylation to yield 16-epi-vellosimine [15].

The polyneuridine aldehyde esterase enzyme utilizes a proposed catalytic triad consisting of serine-87, aspartic acid-216, and histidine-244, following a mechanism similar to other members of the α/β hydrolase family [15]. The enzyme demonstrates specificity for the polyneuridine aldehyde substrate and plays a crucial role in channeling the biosynthetic flux toward sarpagine formation [15].

Subsequent to the esterase-catalyzed reaction, 16-epi-vellosimine undergoes epimerization at the C-16 carbon to form vellosimine, which serves as the substrate for vellosimine reductase [2] [19]. This enzyme, classified under EC 1.1.1.273, catalyzes the NADPH-dependent reduction of vellosimine to 10-deoxysarpagine [2] [19]. The vellosimine reductase reaction is highly stereospecific and shows particular activity with alkaloids containing an endo-aldehyde group with the same stereochemistry at C-16 as vellosimine [19].

The final oxidative modification in sarpagine biosynthesis occurs through the action of deoxysarpagine hydroxylase, a novel cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of 10-deoxysarpagine at the C-10 position to form sarpagine [2]. This enzyme represents the terminal step in the sarpagine biosynthetic pathway and is responsible for installing the characteristic hydroxyl group at position 10 that distinguishes sarpagine from its immediate precursor [2] [20].

The C-17 position in sarpagine contains a primary alcohol group that is present from earlier biosynthetic steps and is maintained throughout the post-cyclization modifications [21] [20]. This hydroxyl group at C-17 is derived from the original secologanin precursor and contributes to the overall hydrophilic character of the sarpagine molecule [21] [20].

N-Methylation and Ethylidene Side Chain Elaboration

The structural complexity of sarpagine and related alkaloids is further enhanced through N-methylation reactions and modifications of the ethylidene side chain that contribute to the final alkaloid architecture [22] [23] [24]. These modifications represent important diversification mechanisms that generate structural variants within the sarpagan alkaloid family [22] [23].

N-methylation reactions in sarpagan alkaloid biosynthesis are catalyzed by specific S-adenosyl-L-methionine-dependent methyltransferases that show selectivity for different nitrogen atoms within the alkaloid structure [22] [23]. The most common N-methylation site in sarpagan alkaloids is the N4 nitrogen atom, which can be methylated to produce N4-methylated derivatives such as N4-methylvellosimine and N4-methylsarpagine [22] [23].

The enzyme responsible for N4-methylation demonstrates substrate specificity for sarpagan-type alkaloids and utilizes S-adenosyl-L-methionine as the methyl donor [22] [23]. This methylation reaction can occur at various stages of the biosynthetic pathway, leading to the formation of N-methylated intermediates that are subsequently processed by downstream enzymes [22] [23]. The N4-methylation pattern is particularly significant because it affects the biological activity of the resulting alkaloids, with N4-methylated derivatives often showing enhanced or altered pharmacological properties [22] [23].

The ethylidene side chain present in sarpagine and related alkaloids represents a characteristic structural feature that is derived from the original secologanin precursor [24] [25]. This side chain undergoes specific elaboration reactions during alkaloid biosynthesis that can result in the formation of various stereoisomeric forms [24] [25]. The ethylidene moiety can exist in either E or Z configurations, with the specific stereochemistry being determined by the enzymatic mechanisms involved in its formation and modification [24] [25].

Recent synthetic studies have demonstrated that the ethylidene side chain can be stereospecifically introduced through gold-catalyzed cyclization strategies, suggesting that similar metal-mediated processes may be involved in the biosynthetic elaboration of this structural element [24] [25]. The regioselective elimination reactions that form the ethylidene motif are critical for establishing the correct stereochemistry in alkaloids such as vellosimine and normacusine B [24] [25] [26].

The synthesis of sarpagine alkaloids represents one of the most challenging endeavors in modern organic chemistry due to their complex polycyclic architecture featuring multiple stereocenters and bridged ring systems. Over the past two decades, significant advances have been made in developing efficient synthetic methodologies that provide access to these structurally intricate natural products. This section provides a comprehensive analysis of the key synthetic approaches that have emerged as cornerstone methodologies for constructing sarpagine scaffolds.

Asymmetric Total Synthesis Strategies

The development of asymmetric synthetic routes to sarpagine alkaloids has been driven by the need to access these compounds in enantiomerically pure form for biological evaluation and structure-activity relationship studies. Two particularly significant methodologies have emerged as dominant approaches for the enantioselective construction of the core tetracyclic framework.

Enantioselective Pictet-Spengler Reaction Applications

The asymmetric Pictet-Spengler reaction has evolved into one of the most powerful and versatile methods for constructing the tetrahydrocarboline core present in sarpagine alkaloids [1] [2] [3]. This transformation enables the formation of the crucial carbon-carbon bond between the indole nucleus and the developing alkaloid framework while simultaneously establishing the stereochemistry at the newly formed chiral center.

The mechanistic foundation of this reaction involves the condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions, followed by an intramolecular cyclization through electrophilic aromatic substitution. The stereochemical outcome can be controlled through either thermodynamic or kinetic control regimes, with the choice of conditions determining the preferred stereoisomer [3] [4].

Under thermodynamic control conditions, typically achieved using strong acids such as trifluoroacetic acid at elevated temperatures, the reaction proceeds through equilibration of intermediates to provide the more thermodynamically stable trans-disubstituted products. Cook and colleagues demonstrated that this approach could deliver tetrahydrocarbolines with excellent stereoselectivity exceeding 97:3 trans:cis ratio when employing d-(+)-tryptophan as the chiral auxiliary [2] [5].

Conversely, kinetic control conditions, pioneered by Bailey and coworkers, utilize milder acidic conditions and lower temperatures to trap kinetic products before equilibration can occur [3] [4]. This approach has proven particularly valuable for accessing cis-disubstituted tetrahydrocarbolines, which serve as precursors to specific sarpagine alkaloid subtypes. The highest kinetic control has been achieved using allyl esters of tryptophan with aryl aldehydes, likely due to favorable π-stacking interactions that stabilize the desired transition state [3].

The scalability of the asymmetric Pictet-Spengler reaction has been extensively demonstrated, with Cook's group successfully performing the transformation on multi-hundred-gram scales while maintaining high enantioselectivity [2] [6]. This practical advantage has made the methodology particularly attractive for accessing material quantities of sarpagine alkaloids required for comprehensive biological evaluation.

Recent advances in organocatalytic variants have further expanded the scope and applicability of this transformation. Zhu and colleagues reported the development of novel squaramide-based organocatalysts that enable the enantioselective Pictet-Spengler reaction of α-ketoesters with tryptamines, providing access to 1-alkyl-1-methoxycarbonyl tetrahydrocarbolines with high yields and enantiomeric excess values [7] [8].

Radical Cascade Reactions for Tetrahydrocarbolinone Assembly

The development of radical cascade methodologies has emerged as a transformative approach for the rapid assembly of complex tetracyclic structures characteristic of sarpagine alkaloids [9] [10] [11]. These methodologies leverage the unique reactivity of nitrogen-centered radicals to forge multiple bonds in a single synthetic operation, dramatically reducing the number of steps required to access the core alkaloid framework.

The seminal work by Chen and colleagues established the foundation for photoredox-catalyzed radical cascade reactions in alkaloid synthesis [9]. Their approach utilizes visible light photoredox catalysis to generate nitrogen-centered radicals from sulfonamide precursors, which subsequently undergo a series of cyclization reactions to construct the tetracyclic tetrahydrocarbolinone scaffold in a single step.

The mechanistic pathway involves initial photocatalytic generation of a nitrogen-centered radical through single-electron oxidation of the deprotonated sulfonamide substrate. This reactive intermediate undergoes rapid intramolecular addition to a pendant alkene, generating a carbon-centered radical that can participate in subsequent bond-forming events. The cascade is terminated through reduction of the final carbon radical by the reduced photocatalyst, followed by protonation to deliver the desired tetracyclic product [9].

A critical advantage of this methodology is its ability to control multiple stereocenters simultaneously through a single synthetic operation. The stereochemical outcome is governed by the substrate-controlled cyclization pathway, with the initial nitrogen radical cyclization establishing the relative stereochemistry of subsequent transformations. This substrate control has been shown to provide excellent diastereoselectivity, typically exceeding 50:1 in favor of the desired stereoisomer [9] [10].

The practical implementation of this methodology was demonstrated in the total synthesis of sarpagine alkaloid (-)-normacusine B by Qin and colleagues [12] [10]. Their approach featured a photocatalytic nitrogen-centered radical cascade reaction as the key step for assembling the tetrahydrocarbolinone skeleton, followed by additional transformations to complete the natural product synthesis.

The scope of substrates amenable to this transformation has been systematically explored, with successful applications to twelve different substrate types bearing various alkene and alkyne acceptors [9]. Terminal alkenes, internal alkenes of both E and Z geometry, and 1,1-disubstituted alkenes all participate effectively in the radical cascade, providing access to diverse tetracyclic products with fused pyrrolidine or piperidine rings.

Key Bond-Forming Technologies

The construction of sarpagine alkaloids requires the formation of multiple carbon-carbon bonds within highly constrained polycyclic frameworks. Two particular bond-forming technologies have proven especially valuable for accessing these challenging structural motifs: titanium-mediated coupling reactions and nickel-catalyzed reductive processes.

Titanium-Mediated Intramolecular Amide-Alkene Coupling

Titanium-mediated coupling reactions have emerged as powerful tools for constructing the bridged azabicyclo[3.3.1]nonane core structure that is characteristic of sarpagine alkaloids [12] [13] [14]. This methodology leverages the unique reactivity of low-valent titanium species to promote challenging intramolecular cyclizations that would be difficult to achieve through conventional approaches.

The conceptual foundation for this transformation was developed by Cha and colleagues, who demonstrated that titanium alkoxide complexes could mediate the coupling of amides with alkenes through a metallacycle-mediated pathway [13] [15]. The reaction proceeds through initial formation of a titanium-alkene complex, followed by intramolecular carbometalation with the amide substrate to generate a titanacyclopentene intermediate. Subsequent protonolysis releases the cyclized product and regenerates the titanium catalyst.

The stereochemical control achievable through this methodology is particularly noteworthy. The intramolecular nature of the transformation constrains the possible transition states, leading to highly predictable stereochemical outcomes. In most cases, the reaction proceeds with complete regiocontrol and excellent diastereoselectivity, providing access to single stereoisomers of the desired bridged ring systems [15] [16].

The application of this methodology to sarpagine alkaloid synthesis was demonstrated in the total synthesis of (-)-normacusine B [12]. In this context, the titanium-mediated intramolecular amide-alkene coupling was employed to construct the crucial azabicyclo[3.3.1]nonane moiety present in the natural product. The transformation proceeded efficiently under the standard titanium-mediated conditions, providing the desired bridged structure in good yield with excellent stereoselectivity.

The scope of this transformation extends beyond simple amide-alkene couplings to include related processes involving imines and other heteroatom-containing substrates [13] [17]. This versatility has made the methodology broadly applicable to the synthesis of various alkaloid families beyond the sarpagines, including pyrrolizidines and indolizidines [15].

Mechanistic studies have revealed that the reaction proceeds through a two-electron pathway involving discrete organometallic intermediates rather than radical processes [13]. This mechanistic understanding has enabled rational optimization of reaction conditions and expansion of substrate scope through judicious choice of titanium precursors and additives.

Nickel-Catalyzed Reductive Heck Cyclization

The development of nickel-catalyzed reductive Heck cyclization has provided a complementary approach to the more traditional palladium-catalyzed processes, offering unique advantages in terms of substrate scope and stereochemical control [18] [19] [20]. This methodology has proven particularly valuable for assembling the azabicyclo[2.2.2]octane ring system present in certain sarpagine alkaloid subtypes.

The mechanistic basis for nickel-catalyzed reductive Heck reactions differs fundamentally from the corresponding palladium-catalyzed processes. While palladium systems typically operate through hydride donation followed by carbon-hydrogen reductive elimination, nickel catalysis proceeds through direct protonation of the carbon-nickel bond to release the product [18] [19]. This mechanistic distinction provides opportunities for achieving different selectivity patterns and accessing complementary product distributions.

Zhou and colleagues demonstrated the first asymmetric nickel-catalyzed reductive Heck cyclization, developing conditions that provide substituted indolines with high enantioselectivity [18] [19]. The transformation utilizes manganese powder as the terminal reductant with water as the proton source, offering practical advantages over some palladium-based systems that require more specialized reducing agents.

The stereochemical control achievable through this methodology is exemplified by the observation that deuterium incorporation studies reveal predominantly syn addition of the aryl group and proton to the alkene substrate [19]. This stereospecific process enables predictable formation of the desired stereoisomers, a crucial consideration for alkaloid synthesis where precise stereochemical control is essential.

The application of this methodology to sarpagine alkaloid synthesis was demonstrated in the context of (-)-normacusine B total synthesis, where nickel-catalyzed reductive Heck coupling was employed to assemble the final azabicyclo[2.2.2]octane ring system [12]. The transformation proceeded under mild conditions to provide the natural product framework in good yield.

Recent advances have expanded the scope of nickel-catalyzed reductive Heck reactions to include aryl triflates, mesylates, and tosylates as electrophilic coupling partners [21]. This expanded substrate scope provides additional flexibility in synthetic planning and enables the use of more readily available starting materials in some contexts.

Oxidative Coupling Approaches

Oxidative coupling methodologies have gained prominence as efficient strategies for assembling the complex polycyclic frameworks characteristic of sarpagine alkaloids. These approaches leverage single-electron oxidation processes to generate reactive intermediates that undergo subsequent bond-forming reactions, often enabling the construction of multiple bonds in a single synthetic operation.

Intramolecular Ketone-Weinreb Amide Coupling

The development of intramolecular oxidative coupling between ketones and Weinreb amides represents a significant advance in sarpagine alkaloid synthesis, providing direct access to the challenging 1-azabicyclo[2.2.2]octane core structure [22] [23] [24]. This methodology was pioneered by Qi and colleagues as part of their comprehensive approach to sarpagine alkaloid total synthesis.

The conceptual foundation for this transformation relies on the ability of iodine-based oxidizing systems to promote single-electron oxidation of both ketone and Weinreb amide functionalities, generating radical intermediates that can undergo intramolecular coupling. The Weinreb amide serves as a particularly effective coupling partner due to its ability to stabilize adjacent radical intermediates through resonance effects [22] [25].

The mechanistic pathway involves initial oxidation of the ketone enolate to generate an α-carbonyl radical, which subsequently couples with an oxidized Weinreb amide intermediate. The resulting carbon-carbon bond formation constructs the bridged bicyclic framework characteristic of the azabicyclo[2.2.2]octane core. The process is completed through hydrogen atom abstraction or further oxidation to provide the final product [22].

The stereochemical control achievable through this methodology is particularly impressive. The intramolecular nature of the coupling constrains the possible transition states, leading to highly predictable formation of the desired bridged structure. In the synthesis of (-)-trinervine, (+)-vellosimine, (+)-normacusine B, and (-)-alstomutinine C, this transformation provided the key azabicyclo[2.2.2]octane framework with excellent efficiency and stereoselectivity [22] [23].

The practical implementation requires careful optimization of the oxidizing conditions to balance reactivity with selectivity. Iodine in combination with suitable bases has proven most effective, providing clean conversion to the desired products while minimizing competing side reactions [22]. The reaction conditions are generally mild and compatible with a wide range of functional groups, making the methodology broadly applicable to complex synthetic targets.

The scope of this transformation extends beyond simple ketone-Weinreb amide couplings to include related oxidative processes involving other carbonyl-containing substrates [22]. This versatility has enabled the development of divergent synthetic strategies where a common intermediate can be converted to multiple natural product targets through appropriate choice of oxidative coupling conditions.

Late-Stage Functionalization of Azabicyclo[2.2.2]octane Core

The development of late-stage functionalization strategies for azabicyclo[2.2.2]octane core structures has emerged as a crucial component of modern sarpagine alkaloid synthesis [22] [26] [27]. These methodologies enable the introduction of diverse functional groups and structural modifications at advanced synthetic intermediates, providing access to natural product libraries and enabling structure-activity relationship studies.

The azabicyclo[2.2.2]octane framework presents unique challenges for late-stage functionalization due to its highly constrained geometry and the presence of multiple potential reactive sites [26]. Traditional functionalization approaches often lead to undesired regioisomers or fail to provide adequate selectivity for practical synthetic applications.

Sanford and colleagues have made significant contributions to addressing these challenges through the development of palladium-catalyzed transannular carbon-hydrogen functionalization reactions [26]. Their approach utilizes specially designed pyridine and quinoline carboxylate ligands to promote selective arylation at specific positions within the bicyclic framework. The methodology has been successfully applied to azabicyclo[2.2.2]octane substrates as well as related tropane and homotropane cores.

The key to achieving selectivity in these transformations lies in the use of directing groups that can coordinate to the palladium catalyst and influence the regioselectivity of carbon-hydrogen activation [26]. The pyridine and quinoline carboxylate ligands serve dual roles, both stabilizing the active catalyst and directing the functionalization to specific positions within the substrate.

Recent advances have expanded the scope of late-stage functionalization to include oxidative processes that enable the introduction of oxygen-containing functional groups [22]. These methodologies are particularly valuable for accessing natural products that contain hydroxyl or other oxygenated substituents, which are common structural features in many sarpagine alkaloids.

The development of late-stage functionalization strategies has practical implications for drug discovery efforts targeting sarpagine-inspired scaffolds. By enabling rapid access to diverse analog libraries from common synthetic intermediates, these methodologies facilitate the exploration of structure-activity relationships and the optimization of biological activity [28] [27].

The integration of late-stage functionalization with total synthesis strategies has led to more efficient and flexible synthetic routes to sarpagine alkaloids [22] [29]. Rather than introducing all substituents during the core construction phase, synthetic chemists can now defer functionalization to later stages, often leading to shorter and more convergent synthetic sequences.

| Methodology | Yield Range (%) | Stereoselectivity | Key Applications |

|---|---|---|---|

| Asymmetric Pictet-Spengler Reaction | 80-98 | >98% ee | Core scaffold construction from tryptophan |

| Photocatalytic Nitrogen-Centered Radical Cascade | 41-85 | >50:1 dr | Tetrahydrocarbolinone assembly |

| Titanium-Mediated Intramolecular Amide-Alkene Coupling | 60-90 | High diastereoselectivity | Bridged ring system formation |

| Nickel-Catalyzed Reductive Heck Cyclization | 45-93 | High enantioselectivity | Final ring closure in total synthesis |

| Intramolecular Ketone-Weinreb Amide Coupling | 70-85 | Excellent diastereoselectivity | Oxidative coupling for core assembly |

| Late-Stage Functionalization of Azabicyclo Core | 50-85 | Variable | Analog preparation and SAR studies |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Lim SH, Low YY, Sinniah SK, Yong KT, Sim KS, Kam TS. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla. Phytochemistry. 2014 Feb;98:204-15. doi: 10.1016/j.phytochem.2013.11.014. Epub 2013 Dec 13. PubMed PMID: 24342109.

3: Tan SJ, Lim JL, Low YY, Sim KS, Lim SH, Kam TS. Oxidized derivatives of macroline, sarpagine, and pleiocarpamine alkaloids from Alstonia angustifolia. J Nat Prod. 2014 Sep 26;77(9):2068-80. doi: 10.1021/np500439u. Epub 2014 Sep 11. PubMed PMID: 25211145.

4: Krüger S, Gaich T. Enantioselective, protecting-group-free total synthesis of sarpagine alkaloids--a generalized approach. Angew Chem Int Ed Engl. 2015 Jan 2;54(1):315-7. doi: 10.1002/anie.201407280. Epub 2014 Oct 24. PubMed PMID: 25346454.

5: Tan SJ, Lim KH, Subramaniam G, Kam TS. Macroline-sarpagine and macroline-pleiocarpamine bisindole alkaloids from Alstonia angustifolia. Phytochemistry. 2013 Jan;85:194-202. doi: 10.1016/j.phytochem.2012.08.016. Epub 2012 Sep 17. PubMed PMID: 22995929.

6: Edwankar RV, Edwankar CR, Deschamps JR, Cook JM. General strategy for synthesis of C-19 methyl-substituted sarpagine/macroline/ajmaline indole alkaloids including total synthesis of 19(S),20(R)-dihydroperaksine, 19(S),20(R)-dihydroperaksine-17-al, and peraksine. J Org Chem. 2014 Nov 7;79(21):10030-48. doi: 10.1021/jo5016163. Epub 2014 Oct 15. PubMed PMID: 25247616; PubMed Central PMCID: PMC4227583.

7: Kitajima M, Watanabe K, Maeda H, Kogure N, Takayama H. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)-16-epi-Normacusine B, and Koumine. Org Lett. 2016 Apr 15;18(8):1912-5. doi: 10.1021/acs.orglett.6b00661. Epub 2016 Apr 1. PubMed PMID: 27035053.

8: Edwankar CR, Edwankar RV, Namjoshi OA, Liao X, Cook JM. Stereospecific approach to the synthesis of ring-A oxygenated sarpagine indole alkaloids. Total synthesis of the dimeric indole alkaloid P-(+)-dispegatrine and six other monomeric indole alkaloids. J Org Chem. 2013 Jul 5;78(13):6471-87. doi: 10.1021/jo400469t. Epub 2013 Jun 18. PubMed PMID: 23721107; PubMed Central PMCID: PMC3722876.

9: Lim SH, Tan SJ, Low YY, Kam TS. Lumutinines A-D, linearly fused macroline-macroline and macroline-sarpagine bisindoles from Alstonia macrophylla. J Nat Prod. 2011 Dec 27;74(12):2556-62. doi: 10.1021/np200730j. Epub 2011 Dec 7. PubMed PMID: 22148233.

10: Rahman MT, Tiruveedhula VV, Cook JM. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. Molecules. 2016 Nov 14;21(11). pii: E1525. Review. PubMed PMID: 27854259; PubMed Central PMCID: PMC5214337.

11: Edwankar CR, Edwankar RV, Deschamps JR, Cook JM. Nature-inspired stereospecific total synthesis of P-(+)-dispegatrine and four other monomeric sarpagine indole alkaloids. Angew Chem Int Ed Engl. 2012 Nov 19;51(47):11762-5. doi: 10.1002/anie.201206015. Epub 2012 Oct 16. PubMed PMID: 23073985; PubMed Central PMCID: PMC3970238.

12: Edwankar RV, Edwankar CR, Deschamps J, Cook JM. Regiospecific, enantiospecific total synthesis of C-19 methyl substituted sarpagine alkaloids dihydroperaksine-17-al and dihydroperaksine. Org Lett. 2011 Oct 7;13(19):5216-9. doi: 10.1021/ol202101p. Epub 2011 Aug 30. PubMed PMID: 21877687; PubMed Central PMCID: PMC3184356.

13: Gan CY, Low YY, Robinson WT, Komiyama K, Kam TS. Aspidospermatan-aspidospermatan and eburnane-sarpagine bisindole alkaloids from Leuconotis. Phytochemistry. 2010 Aug;71(11-12):1365-70. doi: 10.1016/j.phytochem.2010.05.015. Epub 2010 Jun 11. PubMed PMID: 20542302.

14: Pan L, Terrazas C, Muñoz Acuña U, Ninh TN, Chai H, Carcache de Blanco EJ, Soejarto DD, Satoskar AR, Kinghorn AD. Bioactive indole alkaloids isolated from Alstonia angustifolia.. Phytochem Lett. 2014 Dec;10:54-59. PubMed PMID: 25584095; PubMed Central PMCID: PMC4287998.

15: Yu J, Wang T, Liu X, Deschamps J, Flippen-Anderson J, Liao X, Cook JM. General approach for the synthesis of sarpagine indole alkaloids. Enantiospecific total synthesis of (+)-vellosimine, (+)-normacusine B, (-)-alkaloid Q3, (-)-panarine, (+)-Na-methylvellosimine, and (+)-Na-methyl-16-epipericyclivine. J Org Chem. 2003 Oct 3;68(20):7565-81. PubMed PMID: 14510528.

16: Schmidt D, Stöckigt J. Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine- and ajmaline-type alkaloids. Planta Med. 1995 Jun;61(3):254-8. PubMed PMID: 17238077.

17: Zaima K, Koga I, Iwasawa N, Hosoya T, Hirasawa Y, Kaneda T, Ismail IS, Lajis NH, Morita H. Vasorelaxant activity of indole alkaloids from Tabernaemontana dichotoma. J Nat Med. 2013 Jan;67(1):9-16. doi: 10.1007/s11418-012-0638-y. Epub 2012 Feb 21. PubMed PMID: 22350216.

18: Zhou H, Liao X, Yin W, Ma J, Cook JM. General approach for the synthesis of 12-methoxy-substituted sarpagine indole alkaloids including (-)-12-methoxy-N(b)-methylvoachalotine, (+)-12-methoxy-N(a)-methylvellosimine, (+)-12-methoxyaffinisine, and (-)-fuchsiaefoline. J Org Chem. 2006 Jan 6;71(1):251-9. PubMed PMID: 16388644.

19: Sheludko Y, Gerasimenko I, Kolshorn H, Stöckigt J. New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture. J Nat Prod. 2002 Jul;65(7):1006-10. PubMed PMID: 12141861.

20: Pfitzner A, Stöckigt J. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids. Planta Med. 1983 Aug;48(8):221-7. PubMed PMID: 17404987.